BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE
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Overview
Description
BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, modulating its activity. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- BENZYL (3S,4R)-3-FLUOROPIPERIDIN-4-YL METHYLCARBAMATE
- BENZYL (3S,4R)-3-FLUORO-4-(FLUOROMETHYL)-4-HYDROXY-1-PIPERIDINECARBOXYLATE
Uniqueness
BENZYL (3S,4R)-4-FLUORO-3-HYDROXYPIPERIDINE-1-CARBOXYLATE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its fluorine and hydroxyl groups, in particular, play a crucial role in its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBFJUNWIWJEJJ-NEPJUHHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1F)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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